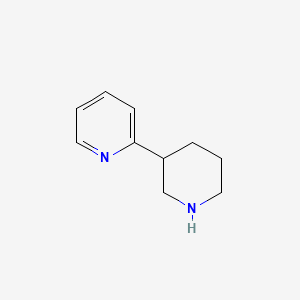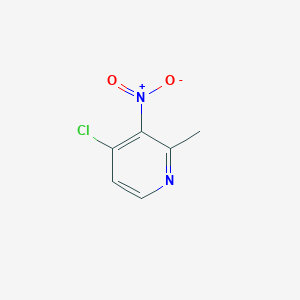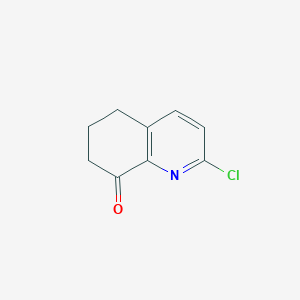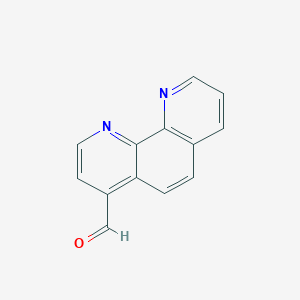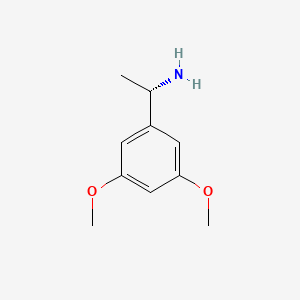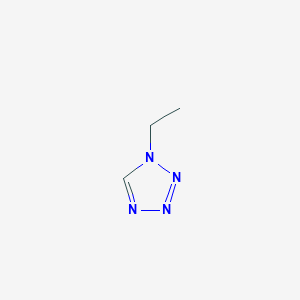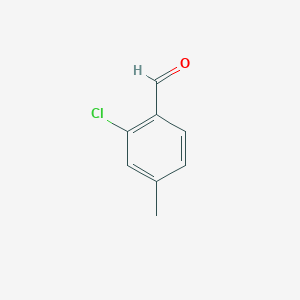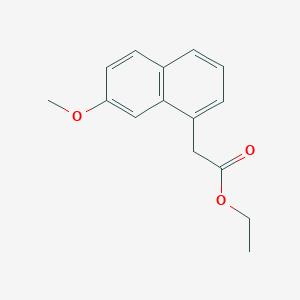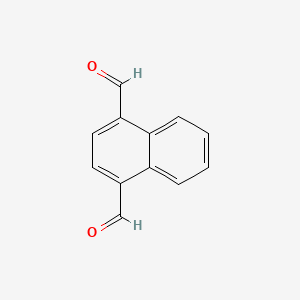
Naphthalene-1,4-dicarbaldehyde
概览
描述
Naphthalene-1,4-dicarbaldehyde is a chemical compound with the CAS Number: 38153-01-4. It has a molecular weight of 184.19 and is typically a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for Naphthalene-1,4-dicarbaldehyde were not found in the search results, it’s common for such compounds to be synthesized through condensation reactions or other organic synthesis methods .Molecular Structure Analysis
The linear formula for Naphthalene-1,4-dicarbaldehyde is C12H8O2 . For a more detailed structure, you may refer to resources like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
Naphthalene-1,4-dicarbaldehyde is a solid at room temperature. More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results .科研应用
Fluorescent Detection and Sensing Applications
Fluorescent Detection of Amino Acids : Naphthalene-2,3-dicarbaldehyde (NDA) is utilized for the fluorescent detection of amino acids in the presence of cyanide. It forms a unique crystalline product through a self-condensation process facilitated by cyanide ion and methanol at room temperature. This product results from the air oxidation of NDA combined with benzoin condensation, highlighting its role in fluorescence-based detection (McGill et al., 2005).
Biosensing and Medical Diagnostics : Naphthalene-based compounds, such as 6-methoxynaphthalene-2, 3-dicarbaldehyde (MNDA), have been developed as fluorescence chemosensors. These sensors can detect glutathione (GSH) in live cells using two-photon microscopy. Additionally, they have shown clinical significance in diagnosing and predicting mortality in sepsis patients (Li et al., 2018).
Chemical Reactions and Synthesis
Cannizzaro Reaction : Naphthalene-1,8-dicarbaldehyde monohydrate undergoes a Cannizzaro reaction in specific conditions. This intramolecular process is of second order, involving the monoanion of the hydrate and base, indicating its significance in chemical synthesis and mechanistic studies (Bowden et al., 1992).
π-Electron Acceptance in Proton Sponges : In "push-pull" proton sponges, formyl groups in naphthalene dicarbaldehyde display stronger π-electron acceptor effects than nitro groups. This finding is attributed to the smaller steric demands and lower electrostatic repulsion of CHO groups, along with specific packing forces, and influences resonance stabilization and steric relaxation in these compounds (Ozeryanskii et al., 2009).
Material Science and Supramolecular Chemistry
- Development in Naphthalene Diimides (NDIs) : Naphthalene diimides, closely related to naphthalene dicarbaldehydes, have seen significant developments over the past decade. They are used in supramolecular chemistry, sensors, molecular switching devices, catalysis, and medicinal applications. Innovations in core-substituted NDIs have also been explored for artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).
Environmental and Analytical Chemistry
- Leaching in Groundwater : Sulfonated naphthalenes and their formaldehyde condensates, related to naphthalene dicarbaldehydes, havebeen studied for their primary biodegradation in groundwater affected by tunnel construction. These compounds, used as concrete superplasticizers, were found to leach into groundwater, indicating the environmental impact and the need for monitoring their presence in subsurface waters (Ruckstuhl et al., 2002).
- Protein Analysis in Biological Samples : Naphthalene-2,3-dicarboxyaldehyde (NDA) is commonly used in capillary sieving electrophoresis (CSE) for postcolumn derivatization of proteins, offering a method for analyzing proteins in biological samples. This application is significant in biomedical research and clinical diagnostics (Kaneta et al., 2011).
Safety And Hazards
Naphthalene-1,4-dicarbaldehyde is associated with several hazard statements including H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
未来方向
性质
IUPAC Name |
naphthalene-1,4-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFLAVKRRLBIMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555551 | |
| Record name | Naphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,4-dicarbaldehyde | |
CAS RN |
38153-01-4 | |
| Record name | Naphthalene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



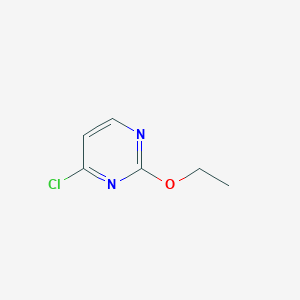
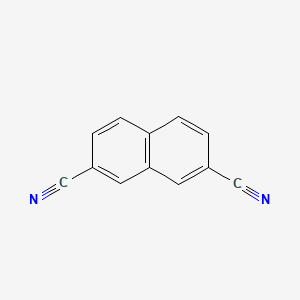
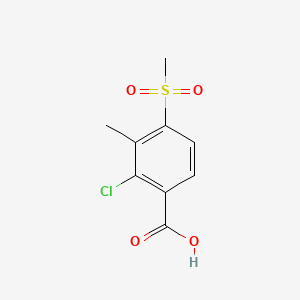
![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)
